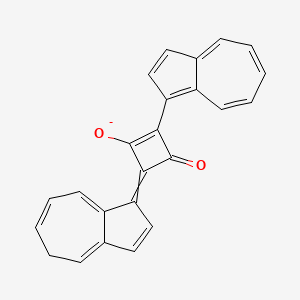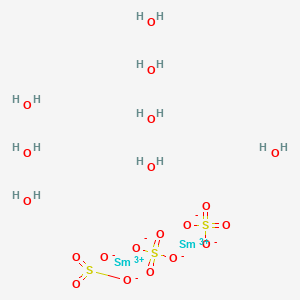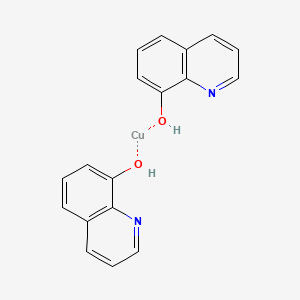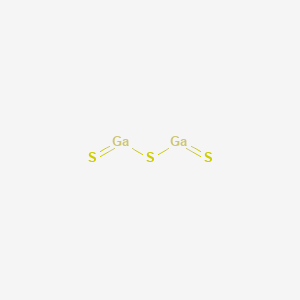
N-Benzyl-N-methylpiperidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-methylpiperidinium chloride is a quaternary ammonium compound with the molecular formula C13H20ClN. It is known for its stability and is used in various chemical and industrial applications. The compound is characterized by a piperidinium ring substituted with a benzyl group and a methyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyl-N-methylpiperidinium chloride can be synthesized through the reaction of N-methylpiperidine with benzyl chloride. The reaction typically involves stirring a mixture of N-methylpiperidine and benzyl chloride at a controlled temperature, often around 30°C. The reaction proceeds rapidly, and the product is precipitated by adding the reaction mixture to an excess of ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise temperature control to ensure the complete conversion of reactants to the desired product. The final product is purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-methylpiperidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Aplicaciones Científicas De Investigación
N-Benzyl-N-methylpiperidinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-methylpiperidinium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of ionic balances in biological systems or facilitate specific chemical transformations in synthetic applications. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methylpyrrolidinium chloride: Similar in structure but with a pyrrolidinium ring instead of a piperidinium ring.
N-Benzyl-N-methylpiperidinium bromide: Similar but with a bromide ion instead of a chloride ion.
Uniqueness
N-Benzyl-N-methylpiperidinium chloride is unique due to its stability and versatility in various chemical reactions. Its quaternary ammonium structure provides distinct reactivity patterns compared to other similar compounds, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
13127-28-1 |
|---|---|
Fórmula molecular |
C13H20ClN |
Peso molecular |
225.76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


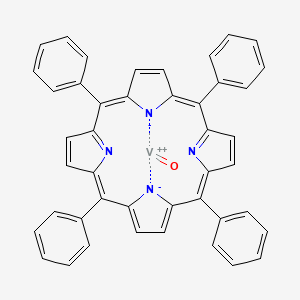
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
